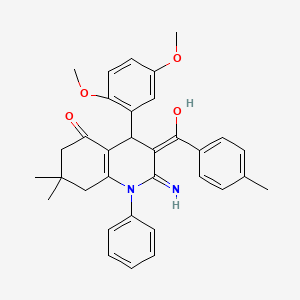![molecular formula C20H20ClN3O2S B13378037 (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378037.png)
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, methyl, piperidinyl, and furyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidinone ring.
Introduction of the Furyl Group: The furyl group can be introduced via a condensation reaction with furfural or a similar furyl-containing compound.
Addition of the Piperidinyl Group: The piperidinyl group can be incorporated through a nucleophilic substitution reaction using piperidine.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
- **2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one shares similarities with other thiazolidinone derivatives, such as:
- 2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-2-one
- 2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-one
Uniqueness
- The unique combination of functional groups in 2-[(3-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C20H20ClN3O2S |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-15(21)6-5-7-16(13)22-20-23-19(25)17(27-20)12-14-8-9-18(26-14)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11H2,1H3,(H,22,23,25)/b17-12- |
InChIキー |
HIXKYJKKNUSIGH-ATVHPVEESA-N |
異性体SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2 |
正規SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)

![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)

![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)

methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)

![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378025.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378043.png)
